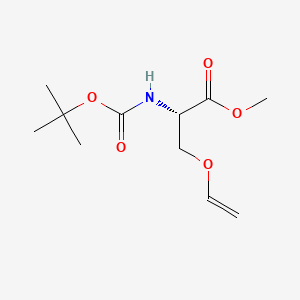
methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a vinyl group, and a serine-derived ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl group. This is achieved by reacting L-serine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The hydroxyl group of serine is then vinylated using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the vinyl group can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for ester reduction.
Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Deprotected amines.
Wissenschaftliche Forschungsanwendungen
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions.
Industry: Employed in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthesis. The vinyl group can participate in various addition reactions, making the compound versatile for further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-L-serinate: Lacks the vinyl group, making it less reactive in certain addition reactions.
Methyl N-(tert-butoxycarbonyl)-O-allyl-L-serinate: Contains an allyl group instead of a vinyl group, which can undergo different types of reactions.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-O-vinyl-L-serinate is unique due to the presence of both the Boc protecting group and the vinyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H19NO5 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
methyl (2S)-3-ethenoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C11H19NO5/c1-6-16-7-8(9(13)15-5)12-10(14)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1 |
InChI-Schlüssel |
TVXJHEZSQSUHBB-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](COC=C)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COC=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087358.png)
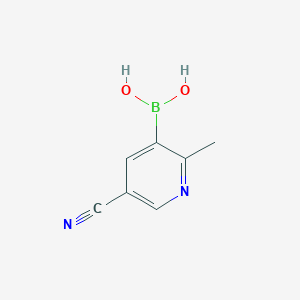
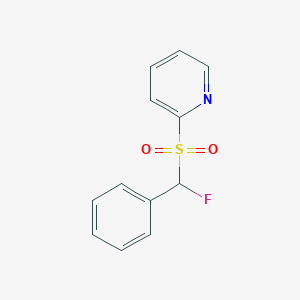
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087373.png)
![1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087381.png)

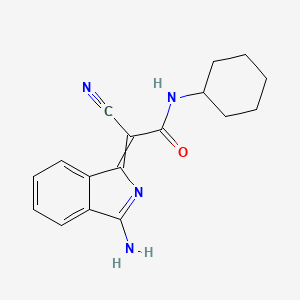
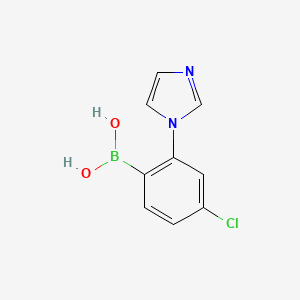
![13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14087400.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B14087412.png)

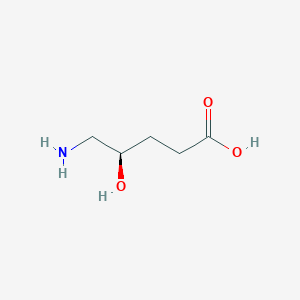
![Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate](/img/structure/B14087430.png)
![1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087442.png)
